molecular formula C13H12BrNO3S B6383668 3-Bromo-5-(3-methylsulfonylaminophenyl)phenol, 95% CAS No. 1261926-11-7

3-Bromo-5-(3-methylsulfonylaminophenyl)phenol, 95%

Cat. No. B6383668
CAS RN: 1261926-11-7
M. Wt: 342.21 g/mol
InChI Key: SELBCCMELZAXPP-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methylsulfonylaminophenyl)phenol, or 3-Br-5-MSPP, is a phenol compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid with a melting point of 78-80°C and a molecular weight of 366.36 g/mol. 3-Br-5-MSPP is a versatile compound with a range of potential uses in organic and inorganic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-Br-5-MSPP is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a starting material for the synthesis of other compounds. It is also used as a fluorescent dye in a range of biochemical and physiological applications.

Mechanism of Action

3-Br-5-MSPP is a powerful oxidizing agent and can act as an electron acceptor in a variety of reactions. It is also a strong electron donor, which makes it useful as a catalyst in organic synthesis. In addition, it can interact with biological molecules such as enzymes and proteins, which makes it useful in biochemistry and pharmacology.
Biochemical and Physiological Effects
3-Br-5-MSPP has been used in a range of biochemical and physiological applications due to its ability to interact with biological molecules. It has been used as a fluorescent dye to detect and quantify proteins and enzymes. It has also been used to study the effects of drugs on cells, as well as the effects of environmental pollutants on the human body.

Advantages and Limitations for Lab Experiments

3-Br-5-MSPP is an ideal reagent for laboratory experiments due to its low cost, availability, and versatility. It is also relatively stable and has a long shelf life. However, it is highly toxic and should be handled with care. In addition, it is not suitable for use in human or animal studies due to its potential toxicity.

Future Directions

There are a number of potential future applications for 3-Br-5-MSPP. It could be used to study the effects of drugs on cells and the environment. It could also be used as a fluorescent dye to detect and quantify proteins and enzymes. In addition, it could be used to study the structure and function of biological molecules, as well as to study the effects of environmental pollutants on the human body. Finally, it could be used to develop new drugs and treatments for diseases.

Synthesis Methods

3-Br-5-MSPP can be synthesized by a two-step reaction. First, 3-methylsulfonylaminophenol is reacted with bromine in a 1:1 molar ratio in the presence of a base such as potassium carbonate. The reaction produces 3-Br-5-MSPP and potassium bromide as byproducts. The second step involves the removal of the bromide ions by extraction with an organic solvent such as ethyl acetate or dichloromethane.

properties

IUPAC Name

N-[3-(3-bromo-5-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-19(17,18)15-12-4-2-3-9(6-12)10-5-11(14)8-13(16)7-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELBCCMELZAXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686479
Record name N-(3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-methylsulfonylaminophenyl)phenol

CAS RN

1261926-11-7
Record name Methanesulfonamide, N-(3′-bromo-5′-hydroxy[1,1′-biphenyl]-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261926-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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